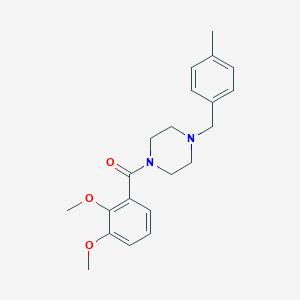
1-(2,3-Dimethoxybenzoyl)-4-(4-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxybenzoyl)-4-(4-methylbenzyl)piperazine, commonly known as DMMDA, is a psychoactive drug that belongs to the family of benzylpiperazine derivatives. It is a synthetic compound that has been synthesized in the laboratory and has been used in scientific research to study its mechanism of action and its potential therapeutic applications.
作用機序
DMMDA acts as a partial agonist at the serotonin and dopamine receptors, which means that it can activate these receptors to a certain extent but not fully. This leads to the modulation of the levels of serotonin and dopamine in the brain, which can have an effect on mood, behavior, and cognition.
Biochemical and Physiological Effects:
DMMDA has been shown to increase the levels of serotonin and dopamine in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. It has also been shown to have an effect on the levels of other neurotransmitters such as norepinephrine and glutamate, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
The advantages of using DMMDA in lab experiments are that it is a synthetic compound that can be easily synthesized in the laboratory, and it has a well-defined chemical structure, which makes it easy to study its mechanism of action. However, the limitations of using DMMDA in lab experiments are that it is a psychoactive drug that can have potential side effects, and its effects on the brain are not fully understood.
将来の方向性
There are several future directions for the study of DMMDA. One direction is to study its potential therapeutic applications in the treatment of various psychiatric disorders. Another direction is to study its mechanism of action in more detail, including its effects on other neurotransmitters and its interactions with other drugs. Additionally, more research is needed to understand the potential side effects of DMMDA and its long-term effects on the brain.
合成法
DMMDA is synthesized by the reaction of 1-(2,3-dimethoxyphenyl)-2-bromopropane with 4-methylbenzylamine in the presence of a palladium catalyst. The reaction yields DMMDA as a white crystalline powder, which is then purified using various techniques such as recrystallization and chromatography.
科学的研究の応用
DMMDA has been used in scientific research to study its potential therapeutic applications in the treatment of various psychiatric disorders such as depression, anxiety, and schizophrenia. It has been shown to have an affinity for the serotonin and dopamine receptors, which are involved in the regulation of mood and behavior.
特性
分子式 |
C21H26N2O3 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
(2,3-dimethoxyphenyl)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O3/c1-16-7-9-17(10-8-16)15-22-11-13-23(14-12-22)21(24)18-5-4-6-19(25-2)20(18)26-3/h4-10H,11-15H2,1-3H3 |
InChIキー |
IKSOXBDFXYCRFW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
正規SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=C(C(=CC=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
![1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)



![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)
![2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)
![2,6-Dimethyl-4-{1-[4-(methylthio)benzyl]piperidin-4-yl}morpholine](/img/structure/B247442.png)
![4-[1-(2,3-Dimethoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247443.png)
![4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247444.png)
![4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247445.png)